
7-Fluoro-3-(3-bromophenyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
7F3BP-1H-Indazole has been found to interact with various molecules, including proteins and drugs. It has been shown to form covalent bonds with proteins, which can alter the structure and function of the proteins. Additionally, 7F3BP-1H-Indazole has been found to bind to drug targets, which can affect the activity of the drug and its ability to interact with its target.
Biochemical and Physiological Effects
7F3BP-1H-Indazole has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes, which can lead to changes in cellular metabolism. Additionally, 7F3BP-1H-Indazole has been found to have an effect on the expression of genes, which can lead to changes in gene expression and protein production.
Advantages and Limitations for Lab Experiments
7F3BP-1H-Indazole has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory and is relatively stable in solution. Additionally, 7F3BP-1H-Indazole is relatively non-toxic and does not produce hazardous byproducts. However, one limitation is that it has a relatively low solubility in water, which can limit its use in some experiments.
Future Directions
There are a number of potential future directions for research involving 7F3BP-1H-Indazole. One potential direction is to further explore its potential applications in the medical and pharmaceutical fields, such as its use as a therapeutic agent or as a drug target. Additionally, further research could be conducted to study the structure and properties of 7F3BP-1H-Indazole and its interactions with other molecules. Finally, further research could be conducted to explore the potential of 7F3BP-1H-Indazole as an industrial or commercial compound.
Synthesis Methods
7F3BP-1H-Indazole is synthesized through a process known as Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst and a base, such as sodium carbonate, to couple a bromophenol and a fluoroindazole. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C. The reaction is typically completed within 1-2 hours.
Scientific Research Applications
7F3BP-1H-Indazole has been used in scientific research to study the structure and properties of organic compounds. It has also been used to study the interaction of organic molecules with other molecules, such as proteins, and to study the binding of drugs to their targets. Additionally, 7F3BP-1H-Indazole has been used to study the effects of organic compounds on enzymatic activity and to evaluate the potential of organic compounds as therapeutic agents.
properties
IUPAC Name |
3-(3-bromophenyl)-7-fluoro-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2/c14-9-4-1-3-8(7-9)12-10-5-2-6-11(15)13(10)17-16-12/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOMCRNSXYXWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C3C=CC=C(C3=NN2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

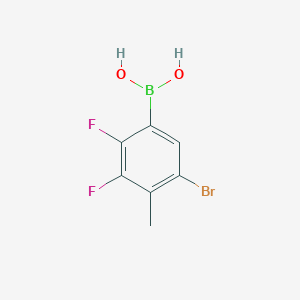


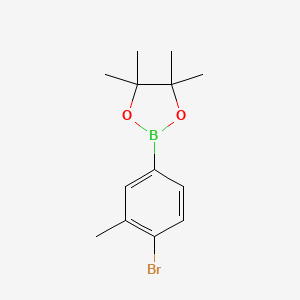
![5-Bromobenzo[1,3]dioxole-4-boronic acid pinacol ester](/img/structure/B6304649.png)
![2-t-Butyl 5-ethyl 2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B6304651.png)

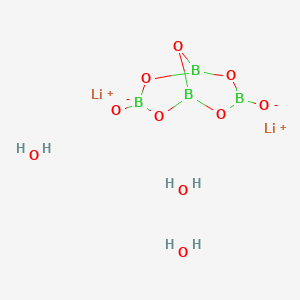
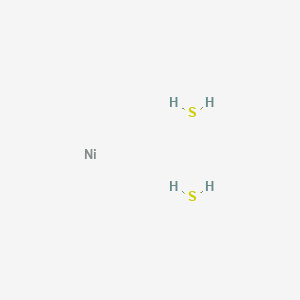


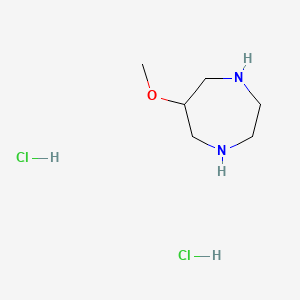
![t-Butyl3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate HCl](/img/structure/B6304699.png)
![cis-1,2,3,3a-Tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one HCl](/img/structure/B6304707.png)